molecular formula C13H7F6NO B12078064 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline

2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline

Cat. No.: B12078064
M. Wt: 307.19 g/mol
InChI Key: UNNJCMZFIIMGFV-UHFFFAOYSA-N
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Description

2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline (CAS 2244088-77-3) is a fluorinated aromatic amine characterized by a diaryl ether backbone. Its molecular formula is C₁₃H₇F₆NO, and it features a trifluoromethyl group, three fluorine atoms, and an amino group. The InChIKey is UNNJCMZFIIMGFV-UHFFFAOYSA-N . This compound is structurally defined by its 2,6-difluoro-4-(trifluoromethyl)phenoxy substituent linked to a 4-fluoroaniline moiety. It is listed with two suppliers, indicating niche availability, and is likely utilized as an intermediate in pharmaceuticals or agrochemicals due to its fluorinated aromatic structure .

Properties

Molecular Formula

C13H7F6NO

Molecular Weight

307.19 g/mol

IUPAC Name

2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline

InChI

InChI=1S/C13H7F6NO/c14-7-1-2-10(20)11(5-7)21-12-8(15)3-6(4-9(12)16)13(17,18)19/h1-5H,20H2

InChI Key

UNNJCMZFIIMGFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)OC2=C(C=C(C=C2F)C(F)(F)F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline typically involves the halogenation of aromatic compounds followed by nucleophilic substitution reactions. One common method starts with the halogenation of 4-chlorotrifluoromethyl benzene, followed by ammoniation to introduce the amino group . The reaction conditions often involve the use of halogenating agents and ammonia under controlled temperatures and pressures to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and environmental safety, often incorporating recycling of reagents and solvents to minimize waste .

Chemical Reactions Analysis

Types of Reactions

2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anilines, quinones, and other fluorinated aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline involves its interaction with specific molecular targets, often through the formation of stable complexes with enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, leading to potent biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Derivatives of 2-Amino-5-fluorophenyl

Several structurally related compounds share the 2-amino-5-fluorophenyl backbone but differ in substituents and functional groups. Key examples include:

Table 1: Comparative Analysis of 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline and Analogues
Compound Name CAS Number Molecular Formula Key Functional Groups Suppliers Applications
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline 2244088-77-3 C₁₃H₇F₆NO Ether, amino, fluoro, trifluoromethyl 2 Pharmaceutical/agrochemical intermediates
2-Amino-5-fluorophenol 53981-24-1 C₆H₆FNO Phenol, amino, fluoro 22 Dyes, polymer precursors, synthesis
2-Amino-5-fluorophenylboronic acid N/A C₆H₅BFNO₂ Boronic acid, amino, fluoro 12 Suzuki-Miyaura coupling, bioconjugation
2-Amino-5-fluorophenylacetylene N/A C₈H₅FN₂ Acetylene, amino, fluoro 1 Click chemistry, material science
Key Findings :

Functional Group Diversity: The target compound’s trifluoromethyl and ether groups enhance lipophilicity and metabolic stability compared to 2-amino-5-fluorophenol, which is more hydrophilic due to its hydroxyl group . 2-Amino-5-fluorophenylboronic acid’s boronic acid group enables cross-coupling reactions (e.g., Suzuki-Miyaura), a feature absent in the target compound .

This contrasts with the electron-donating hydroxyl group in 2-amino-5-fluorophenol .

Comparison with Patent-Derived Complex Analogues

Complex fluorinated compounds in recent patents (e.g., EP 4 374 877 A2) share structural motifs but differ in complexity:

  • Example 1: (2S)-2-[2-[2,3-difluoro-4-[[10-hydroxy-6-methyl-8-oxo-9-[[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]carbamoyl]-6,7-diazaspiro[4.5]dec-9-en-7-yl]methyl]phenoxy]ethylamino]butanedioic acid () features a spiro ring system and carbamoyl groups, likely for pharmaceutical targeting .
  • Example 2 : (4aR)-1-[[2,6-Difluoro-4-[7-[(2S,3S)-2,3,4-trihydroxybutoxy]heptyl]phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]phenyl]-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide () includes a pyrrolo-pyridazine core, suggesting kinase inhibitor applications .

Contrasts with Target Compound :

  • The target compound lacks the heterocyclic frameworks and carboxamide groups seen in these patented molecules, positioning it as a simpler building block rather than a final drug candidate .
  • Shared fluorine substitutions in all compounds highlight trends in enhancing bioavailability and resistance to oxidative metabolism.

Biological Activity

2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of multiple fluorine atoms enhances the compound's lipophilicity and metabolic stability, making it a candidate for various pharmaceutical applications.

Chemical Structure

The molecular formula of 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline is C14H7F6NOC_{14}H_7F_6NO with a molecular weight of approximately 351.20 g/mol. The structure includes:

  • A phenoxy group
  • An aniline moiety
  • Multiple fluorinated substituents

This configuration contributes to its reactivity and biological interactions.

Anti-inflammatory Effects

Compounds with similar fluorinated phenyl structures have been investigated for their anti-inflammatory activities. For example, certain derivatives were effective in reducing TNFα production in LPS-stimulated cells, indicating their potential as anti-inflammatory agents . The precise mechanism of action for 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline remains to be elucidated but could involve modulation of inflammatory pathways.

Structure-Activity Relationship (SAR)

The unique arrangement of fluorine atoms in the compound may influence its biological activity significantly. Studies on related compounds suggest that increased fluorination can enhance binding affinity to biological targets, potentially leading to improved efficacy .

Compound Activity MIC (µg/mL) Notes
Pyrazolyl-UreasAntibacterial250Moderate activity against E. coli
Fluorinated PhenolsAnti-inflammatoryVariesReduces TNFα production

Case Studies

While direct case studies on 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline are sparse, related research provides insight into its potential applications:

  • Antibacterial Screening : A study evaluated similar fluorinated compounds against common bacterial strains, revealing promising antibacterial properties that warrant further exploration for 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline.
  • Inflammation Models : In vivo models have demonstrated that structurally related compounds can significantly reduce inflammation markers in animal models, suggesting that this compound may exhibit similar effects.

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